molecular formula C11H20O2 B15325216 3,3-Dipropylcyclobutane-1-carboxylic acid

3,3-Dipropylcyclobutane-1-carboxylic acid

Cat. No.: B15325216
M. Wt: 184.27 g/mol
InChI Key: WUJQUGIKVSIITB-UHFFFAOYSA-N
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Description

3,3-Dipropylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H20O2 It is a derivative of cyclobutanecarboxylic acid, where two propyl groups are attached to the third carbon of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dipropylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclobutanecarboxylic acid with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be employed to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with halogens or other functional groups using reagents like halogens (chlorine, bromine) or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

3,3-Dipropylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dipropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the propyl groups may interact with hydrophobic regions of proteins or membranes, affecting their activity and stability.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: The parent compound without the propyl groups.

    3,3-Dimethylcyclobutane-1-carboxylic acid: A similar compound with methyl groups instead of propyl groups.

    3,3-Diethylcyclobutane-1-carboxylic acid: A compound with ethyl groups instead of propyl groups.

Uniqueness: 3,3-Dipropylcyclobutane-1-carboxylic acid is unique due to the presence of two propyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3,3-dipropylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-3-5-11(6-4-2)7-9(8-11)10(12)13/h9H,3-8H2,1-2H3,(H,12,13)

InChI Key

WUJQUGIKVSIITB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(C1)C(=O)O)CCC

Origin of Product

United States

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